![molecular formula C8H8BrN B13939079 5-(2-Bromovinyl)-2-methylpyridine](/img/structure/B13939079.png)
5-(2-Bromovinyl)-2-methylpyridine
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Overview
Description
5-(2-Bromovinyl)-2-methylpyridine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic compounds that contain a nitrogen atom in the six-membered ring. The presence of the bromovinyl group at the 5-position and a methyl group at the 2-position of the pyridine ring gives this compound unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Bromovinyl)-2-methylpyridine can be achieved through various methods. One common approach involves the bromination of 2-methylpyridine followed by a Heck reaction to introduce the bromovinyl group. The reaction conditions typically involve the use of palladium catalysts and bases such as triethylamine or potassium carbonate in solvents like N,N-dimethylformamide (DMF) or toluene .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of halogen-free solvents and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-(2-Bromovinyl)-2-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromovinyl group can be substituted with nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: The bromovinyl group can be reduced to form the corresponding ethyl derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or ammonia in methanol.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Substitution: Formation of substituted pyridines.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of ethyl-substituted pyridines.
Scientific Research Applications
Chemistry
5-(2-Bromovinyl)-2-methylpyridine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine
Its derivatives have shown activity against various viruses and cancer cell lines .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of monomers for dielectric materials .
Mechanism of Action
The mechanism of action of 5-(2-Bromovinyl)-2-methylpyridine and its derivatives involves the inhibition of specific enzymes and pathways. For instance, its antiviral activity is attributed to the inhibition of viral DNA polymerase and thymidine kinase, leading to the disruption of viral DNA synthesis . The compound’s anticancer activity is linked to its ability to induce apoptosis and inhibit cell proliferation .
Comparison with Similar Compounds
Similar Compounds
5-(2-Bromovinyl)-2’-deoxyuridine (BVDU): An antiviral agent used against herpes viruses.
5-(2-Bromovinyl)-1,3-dioxolane-4-yl)uracil (L-BHDU): A potent anti-varicella zoster virus agent.
Uniqueness
5-(2-Bromovinyl)-2-methylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C8H8BrN |
---|---|
Molecular Weight |
198.06 g/mol |
IUPAC Name |
5-(2-bromoethenyl)-2-methylpyridine |
InChI |
InChI=1S/C8H8BrN/c1-7-2-3-8(4-5-9)6-10-7/h2-6H,1H3 |
InChI Key |
KYGQCGQXBBYNTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)C=CBr |
Origin of Product |
United States |
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